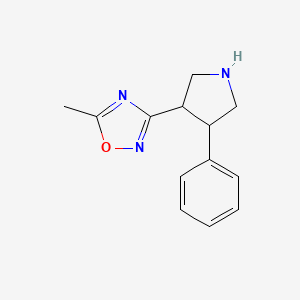

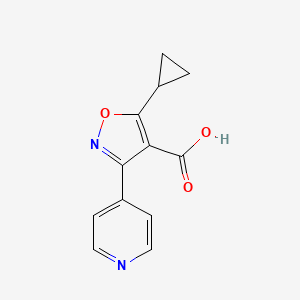

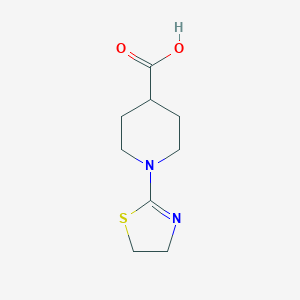

![molecular formula C10H11NO3S2 B1434410 1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 1708370-72-2](/img/structure/B1434410.png)

1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Vue d'ensemble

Description

1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, commonly referred to as 1-CMT-2,2-D, is an organic compound with a unique chemical structure. It is a member of the thieno[3,2-c][1,2]thiazin-4(3H)-one family and is composed of a cyclopropylmethyl group and a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide moiety. 1-CMT-2,2-D has been the subject of numerous scientific studies due to its potential applications in the field of organic chemistry.

Applications De Recherche Scientifique

Synthetic and Pharmacological Potential of Sultone Derivatives

Research into sultone derivatives, which include compounds structurally similar to "1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide," has highlighted their significant synthetic and pharmacological potential. Sultones serve as versatile building blocks in organic synthesis, enabling the construction of complex molecular systems with desirable pharmacological properties. Studies have focused on the synthesis, chemical transformations, and exploration of their pharmacological activities, including anticoagulant, antimicrobial, and antitumor properties. Despite the promising attributes, research on these heterocyclic systems remains limited, pointing to a need for further exploration in both experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).

Applications in Controlled Release and Preservation

Another area of interest relates to the controlled release of gaseous/volatile compounds for pre-harvest and postharvest management of fresh produce. Research has identified various methods to stabilize and control the release of active compounds, such as ethylene and sulfur dioxide, to improve the safety and quality of fresh produce. These findings underscore the potential of utilizing similar strategies for compounds with structural similarities to the target molecule, suggesting avenues for extending the shelf life and enhancing the quality of agricultural products (Chen et al., 2020).

Oxidation of Cyclopropane Derivatives

The study of cyclopropane derivatives, which are closely related to the cyclopropylmethyl group in the target compound, has demonstrated the utility of these structures in drug development. Research on the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives provides insights into the preparation of carbonylcyclopropanes. These findings have implications for synthetic organic chemistry, suggesting that similar strategies could be employed for the functionalization and diversification of compounds like "1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)-2,2-dioxothieno[3,2-c]thiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S2/c12-9-6-16(13,14)11(5-7-1-2-7)8-3-4-15-10(8)9/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAJLAMFVVGCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=C(C(=O)CS2(=O)=O)SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

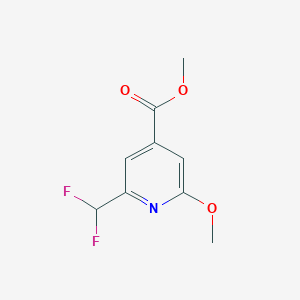

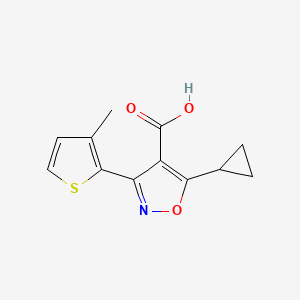

![3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434328.png)

![1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B1434332.png)

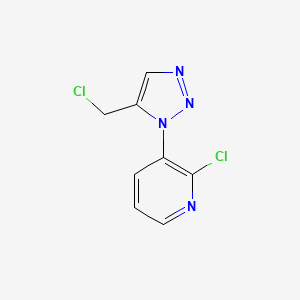

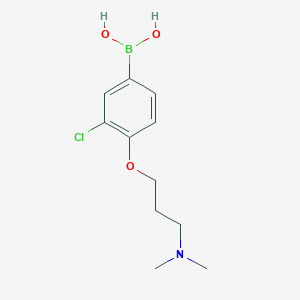

![3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1434344.png)